molecular formula C15H11Cl2NO B13005442 3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile

3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile

Cat. No.: B13005442
M. Wt: 292.2 g/mol
InChI Key: PXHNCCDKPWNSFU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile is an organic compound with the molecular formula C15H11Cl2NO It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a 4-methylbenzyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with 4-methylbenzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3,5-Dichlorobenzonitrile+4-Methylbenzyl alcoholThis compound\text{3,5-Dichlorobenzonitrile} + \text{4-Methylbenzyl alcohol} \rightarrow \text{this compound} 3,5-Dichlorobenzonitrile+4-Methylbenzyl alcohol→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of 3,5-dichloro-4-((4-methylbenzyl)oxy)benzaldehyde or 3,5-dichloro-4-((4-methylbenzyl)oxy)benzoic acid.

    Reduction: Formation of 3,5-dichloro-4-((4-methylbenzyl)oxy)benzylamine.

Scientific Research Applications

3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzonitrile: Lacks the 4-methylbenzyl group, making it less bulky and potentially less active in certain applications.

    4-Methylbenzonitrile: Lacks the dichloro substitution, affecting its reactivity and properties.

    3,5-Dichloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a 4-methylbenzyl group.

Uniqueness

3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile is unique due to the combination of its dichloro and 4-methylbenzyl substituents. This combination imparts specific chemical and physical properties, making it suitable for particular applications in research and industry.

Biological Activity

3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism often involves inducing apoptosis and inhibiting key signaling pathways such as AKT and ERK .

Case Study: Antitumor Efficacy

A study evaluating the antitumor effects of benzothiazole derivatives demonstrated that certain structural modifications led to enhanced activity against cancer cells. The compounds were assessed using the MTT assay, revealing IC50 values in the low micromolar range for several derivatives. This suggests that this compound may similarly exhibit potent antitumor effects due to its structural characteristics .

Anti-inflammatory Activity

In addition to its antitumor potential, this compound may also possess anti-inflammatory properties. Compounds with similar functionalities have been shown to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro. This indicates a potential dual role in both cancer therapy and inflammatory disease management .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has also been explored. For example, related compounds have demonstrated strong inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders . The mechanism typically involves competitive inhibition, where the compound competes with substrate for binding sites on the enzyme.

Efficacy Data Table

Biological Activity Cell Line/Model IC50 (µM) Mechanism
AntitumorA4311.5Induction of apoptosis
AntitumorA5492.0Inhibition of AKT/ERK pathways
Anti-inflammatoryRAW264.72.7Reduction of IL-6 and TNF-α
Tyrosinase InhibitionMushroom Tyrosinase0.05Competitive inhibition

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in tumor growth and inflammation. Molecular docking studies suggest that the compound can bind effectively to target proteins, altering their activity and leading to therapeutic effects .

Properties

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

3,5-dichloro-4-[(4-methylphenyl)methoxy]benzonitrile

InChI

InChI=1S/C15H11Cl2NO/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-7H,9H2,1H3

InChI Key

PXHNCCDKPWNSFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C#N)Cl

Origin of Product

United States

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